molecular formula C14H23NO4 B3331607 tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 84839-56-5

tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B3331607
CAS No.: 84839-56-5
M. Wt: 269.34 g/mol
InChI Key: JTXJOFSHWZCHKH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic compound featuring a dihydropyridine core substituted with a tert-butyl ester group at the 1-position and a 2-ethoxy-2-oxoethyl moiety at the 4-position. This structure confers versatility in synthetic applications, particularly as a building block in medicinal chemistry. The tert-butyl group enhances steric protection of the amine, while the ethoxy-oxoethyl substituent provides a reactive handle for further functionalization, such as alkylation or cross-coupling reactions. Its synthesis typically involves alkylation of a dihydropyridine precursor with tert-butyl bromoacetate under basic conditions, as demonstrated in the preparation of structurally related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)10-11-6-8-15(9-7-11)13(17)19-14(2,3)4/h6H,5,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXJOFSHWZCHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149038
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3,6-dihydro-4(2H)-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84839-56-5
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3,6-dihydro-4(2H)-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84839-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3,6-dihydro-4(2H)-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate, with CAS number 84839-56-5, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on diverse research findings.

  • Molecular Formula : C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol
  • Structure : The compound features a dihydropyridine core substituted with an ethoxy-oxoethyl group and a tert-butyl ester.

Synthesis and Characterization

The synthesis of this compound has been documented through various methods, including:

  • Condensation Reactions : Utilizing precursors like ethyl 2-chloropyrimidine and tert-butyl esters.
  • Grignard Reactions : Employing Grignard reagents to introduce functional groups onto the pyridine structure.

Characterization techniques such as NMR spectroscopy and X-ray diffraction have confirmed the structural integrity and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing significant antibacterial activity at concentrations as low as 32 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Viability Assays : Studies involving human cancer cell lines (e.g., breast cancer) demonstrated that this compound reduces cell viability in a dose-dependent manner.
  • Mechanism of Action : Preliminary investigations suggest that it may induce apoptosis through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound:

  • Neurotoxicity Models : In models of neurotoxicity induced by oxidative stress, the compound has shown potential in reducing neuronal cell death and preserving mitochondrial function .

Case Studies

  • Study on Antimicrobial Activity :
    • A comprehensive study evaluated the antimicrobial efficacy against a panel of pathogens. The results indicated that the compound inhibited growth effectively, particularly against Staphylococcus aureus and Escherichia coli.
    • Table 1 summarizes the MIC values observed in this study.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Study on Anticancer Activity :
    • A case study assessed the effects on MCF-7 breast cancer cells. The compound was found to decrease cell viability significantly at concentrations above 50 µM.
    • Table 2 presents the IC50 values for different concentrations.
Concentration (µM)Cell Viability (%)
0100
2585
5060
10030

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Ester Substituents

  • Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (Compound 10) :
    This piperidine derivative shares the tert-butyl ester and ethoxy-oxoethyl groups but replaces the dihydropyridine ring with a 4-oxopiperidine scaffold. The ketone at position 4 increases electrophilicity, enabling nucleophilic additions. However, the saturated piperidine ring reduces aromatic conjugation, impacting electronic properties. Synthesis involves n-BuLi-mediated alkylation of ethyl 4-oxopiperidine-1-carboxylate, yielding 50% after purification .

  • tert-Butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate :
    Functionalized with acetoxy and hydroxymethyl groups, this compound serves as a precursor to polyhydroxypiperidine alkaloids. The stereochemistry (5R,6S) is critical for biological activity, and its synthesis via diastereoselective nucleophilic addition highlights the role of chiral centers in directing reactivity .

Boronate-Ester Derivatives

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate :
    Incorporation of a boronate ester enables Suzuki-Miyaura cross-coupling reactions. For example, coupling with 2-bromo-3-methoxythiophene under Pd catalysis yields aryl-substituted dihydropyridines, albeit in low yields (13%) due to steric hindrance from the tert-butyl group . This contrasts with higher yields (68%) observed in couplings with less bulky aryl bromides, such as 1-bromo-2-nitrobenzene .

Aryl-Substituted Analogues

  • tert-Butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: The nitro group facilitates reduction to an amine, as seen in the hydrogenation of this compound to tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. The aromatic nitro group enhances electrophilicity, making it a key intermediate for bioactive molecules targeting neurotensin receptors .
  • tert-Butyl 4-(3-methoxythiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate :
    The methoxythiophene substituent introduces sulfur heteroatoms, altering electronic properties and solubility. Such derivatives are explored for their agonist activity at neurotensin receptors, though their potency varies significantly compared to pyrazolo-pyrimidine analogues .

Halogenated Derivatives

  • tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate :
    Bromine at the 4-position enables nucleophilic substitutions or further cross-coupling. Its molecular weight (286.15 g/mol) and reactivity profile make it a versatile intermediate, though steric bulk from the tert-butyl group can hinder reactions .

Bioactive Analogues with Heterocyclic Substituents

  • tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound exhibits notable bioactivity, with IC50 values in cellular assays marked as "**" (indicating sub-micromolar potency). The pyrazolo-pyrimidine group enhances binding affinity to targets such as kinase enzymes, contrasting with the weaker activity (>0.3 μM) of non-esterified analogues like 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazolo[1,5-a]pyrimidine .

Data Tables

Table 1: Comparative Bioactivity of Selected Analogues

Compound Molecular Weight (g/mol) CBA IC50 (mM) Key Substituent Application
Target Compound 283.34 N/A 2-Ethoxy-2-oxoethyl Synthetic intermediate
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)- 300.40 ** Pyrazolo-pyrimidine Kinase inhibition
tert-Butyl 4-bromo- 286.15 N/A Bromine Cross-coupling reactions
tert-Butyl 4-(2-nitrophenyl)- 292.33 N/A Nitrophenyl Amine precursor for drug synthesis

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tert-butyl 4-(2-ethoxy-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. A Hantzsch dihydropyridine synthesis variant is often used, involving β-keto esters (e.g., ethyl acetoacetate), aldehydes, and ammonia derivatives in ethanol under reflux . For functionalization at the 4-position, nucleophilic substitution or alkylation with ethyl bromoacetate may be employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.
  • Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationEthanol, reflux, 12h65–75≥95%
AlkylationEthyl bromoacetate, K₂CO₃, DMF, 50°C50–6090–92%

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the dihydropyridine ring protons show splitting patterns between 2.5–3.5 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

Q. What are the common chemical transformations of this compound in medicinal chemistry?

  • Methodological Answer : The dihydropyridine core undergoes oxidation to pyridine derivatives using MnO₂ or DDQ, while the ester group can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH). Reductive functionalization (e.g., hydrogenation with Pd/C) yields tetrahydropyridine intermediates for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during alkylation at the 4-position?

  • Methodological Answer : Competing N-alkylation can occur due to the nucleophilic nitrogen in the dihydropyridine ring. To suppress this:

  • Use bulky bases (e.g., DBU) to deprotonate the ring selectively .
  • Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction efficiency.
  • Monitor reaction progress via TLC or in situ FTIR to terminate at optimal conversion (~80–85%).

Q. How to resolve contradictions in reported biological activity data for dihydropyridine derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variability or impurities. Strategies include:

  • Enantiomeric resolution : Chiral HPLC or enzymatic resolution to isolate active enantiomers .
  • Meta-analysis : Cross-validate data using standardized assays (e.g., calcium channel binding assays for cardiovascular activity) and control for batch-to-batch purity variations .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like L-type calcium channels. QSAR models trained on dihydropyridine derivatives highlight critical substituents (e.g., electron-withdrawing groups at C4 enhance binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,6-dihydropyridine-1(2H)-carboxylate

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